molecular formula C11H12O2 B1364922 8-Methoxy-2-tetralone CAS No. 5309-19-3

8-Methoxy-2-tetralone

Cat. No. B1364922
CAS RN: 5309-19-3
M. Wt: 176.21 g/mol
InChI Key: BTYBORAHYUCUMH-UHFFFAOYSA-N
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Description

8-Methoxy-2-tetralone is a chemical compound with the empirical formula C11H12O2 . It has a molecular weight of 176.21 . It is used as a research chemical .


Synthesis Analysis

The synthesis of 8-Methoxy-2-tetralone has been reported in various studies . For instance, a multi-step continuous-flow strategy has been developed for the efficient and highly productive synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine . This method offers significant advantages over traditional batch operations, including dramatically reduced reaction time, improved reaction efficiency, and good control over reaction optimizing conditions .


Molecular Structure Analysis

The molecular structure of 8-Methoxy-2-tetralone can be represented by the SMILES string COc1cccc2CCC(=O)Cc12 . The InChI key for this compound is BTYBORAHYUCUMH-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Methoxy-2-tetralone are not detailed in the search results, the compound is known to be used as an intermediate in the synthesis of various pharmaceuticals .


Physical And Chemical Properties Analysis

8-Methoxy-2-tetralone has a melting point of 48-55 °C . Its density is predicted to be 1.124±0.06 g/cm3 . The compound is classified as Acute Tox. 4 Oral .

Scientific Research Applications

Therapeutic Applications

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Tetralone derivatives, including 8-Methoxy-2-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals along with biological activities as well as precursors of many natural products and their derivatives .
  • Results or Outcomes: Many α-tetralone derivatives are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity .

Synthesis of Heterocyclic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Tetralone derivatives are used as starting materials in the synthesis of organic compounds having different pharmacological activities .
  • Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds with diverse pharmacological activities .

Synthesis of Plasmonic Nanostructures

  • Scientific Field: Nanotechnology
  • Application Summary: Substituted tetralones such as 3,3,6,8-tetramethyl-1-tetralone undergo photoenolization to produce a photoenol excited state, which is useful for the fast synthesis of gold nanostructures .
  • Methods of Application: The process involves the use of a Surelite Nd-YAG laser 355 nm in a LFP-111 laser flash photolysis (LFP) system .
  • Results or Outcomes: The study includes the characterization of the photochemistry of the substituted tetralone, and the dual behavior of reaction intermediates, as biradicals and excited states, in energy and electron transfer processes .
  • Scientific Field: Organic Chemistry
  • Application Summary: 8-Methoxy-2-tetralone is commonly used as a building block in organic synthesis, offering a versatile platform for the introduction of methoxy moiety into different molecules .
  • Results or Outcomes: The outcomes of these syntheses are new compounds with diverse pharmacological activities .

Preparation of 8-Methoxy-2-tetralone

  • Scientific Field: Organic Chemistry
  • Application Summary: 8-Methoxy-2-tetralone can be easily prepared in approximately 50% overall yield starting from 2-bromophenylacetic acid .
  • Methods of Application: The process utilizes a Friedel-Crafts acylation/cyclization, ketone protection, copper (I)-catalyzed methoxylation of the aromatic bromide in the presence of an ester as a co-catalyst, and ketone deprotection .
  • Results or Outcomes: The outcome of this synthesis is the production of 8-Methoxy-2-tetralone .

Synthesis of 7,8-Dimethoxy-2-tetralone

  • Scientific Field: Organic Chemistry
  • Application Summary: The use of a low concentration of sodium methoxide in methanol and dimethylformamide with water was essential for the methoxylation of the tetralone .
  • Methods of Application: The process involves the use of a more concentrated solution of sodium methoxide in methanol and dimethylformamide .
  • Results or Outcomes: The outcome of this synthesis is the production of 7,8-Dimethoxy-2-tetralone .

Safety And Hazards

8-Methoxy-2-tetralone is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), and 8-Methoxy-2-tetralone is no exception . The development of efficient and productive synthesis methods for this compound, such as the continuous-flow strategy mentioned earlier, represents a promising direction for future research .

properties

IUPAC Name

8-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYBORAHYUCUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399746
Record name 8-Methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-tetralone

CAS RN

5309-19-3
Record name 8-Methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxy-2-tetralone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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